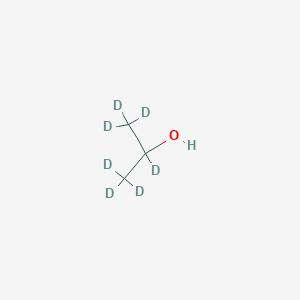

Isopropanol-d7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480717 | |

| Record name | Isopropanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19214-96-1 | |

| Record name | Isopropanol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Deuterium in Isopropanol

An In-depth Technical Guide to Isopropanol-d7: Core Physical and Chemical Properties for Advanced Research

This compound, also known by its IUPAC name 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is the deuterated form of isopropanol (2-propanol).[1][2] In this molecule, seven of the eight hydrogen atoms are replaced with their heavier isotope, deuterium. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's physical properties and makes it an invaluable tool for researchers, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and reaction mechanism studies.[3] Its primary utility lies in its ability to act as a "silent" solvent in ¹H NMR, eliminating overwhelming solvent signals that would otherwise obscure the signals from the analyte of interest.[3]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering practical insights for its application in demanding research environments.

Core Identifiers:

Part 1: Physical and Chemical Properties

The substitution of hydrogen with deuterium results in a heavier molecule, which subtly alters its physical characteristics compared to the non-deuterated analog, isopropanol.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. For context, the corresponding values for standard isopropanol are included.

| Property | This compound | Isopropanol (Non-Deuterated) | Rationale for Difference |

| Molecular Weight | ~67.14 g/mol [3][4][5] | 60.10 g/mol [3][8] | The mass of 7 deuterium atoms replacing 7 protium atoms. |

| Boiling Point | 73°C[3] | 82.3°C[9] | The boiling point reported in one source is lower, which is atypical. Generally, deuterated compounds exhibit slightly higher boiling points due to stronger intermolecular forces (Van der Waals forces) resulting from the lower vibrational frequency and amplitude of the C-D bond compared to the C-H bond.[3] |

| Density | ~0.8 g/cm³[3] | ~0.785 g/cm³[8] | Increased molecular mass within a similar molecular volume leads to higher density. |

| Flash Point | 11.7°C[3] | 12°C / 53°F[8][9] | Minimal difference, as this property is primarily dictated by the overall molecular structure and volatility. |

| Appearance | Colorless Liquid[5] | Colorless Liquid[9] | Isotopic substitution does not affect the visible light absorption properties. |

| Isotopic Purity | Typically ≥98-99 atom % D[3][10] | Not Applicable | Represents the percentage of deuterium atoms at the specified positions. |

Chemical Identity and Structure

Chemical Reactivity

This compound undergoes chemical reactions analogous to its non-deuterated counterpart, with the key difference being the potential for altered reaction rates due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning reactions that involve the cleavage of this bond will proceed more slowly.

Key reactions include:

-

Oxidation: Can be oxidized to acetone-d6 using agents like chromium trioxide.[3]

-

Reduction: Can be reduced to propane-d8 with strong reducing agents such as lithium aluminum hydride.[3]

-

Substitution: The hydroxyl group can be replaced by other functional groups, for example, using thionyl chloride to form an isopropyl halide-d7.[3]

Part 2: Spectroscopic Signature

The defining characteristic of this compound is its unique spectroscopic profile, which is central to its utility in the lab.

-

¹H NMR Spectroscopy: In an ideal, 100% pure sample, the ¹H NMR spectrum would show only a single signal for the remaining proton on the hydroxyl group (-OH). In practice, commercial this compound (e.g., 99 atom % D) will exhibit very small residual signals from the methyl (CD₃) and methine (CD) positions, but these are negligible compared to the signal of an analyte. This "transparency" in the proton NMR spectrum is its most valuable feature.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is characterized by the coupling between carbon and deuterium (C-D). This results in multiplets for the carbon signals, with the splitting pattern determined by the number of attached deuterium atoms. The chemical shifts are slightly different from standard isopropanol due to the isotopic effect.

-

Mass Spectrometry: The molecular ion peak in a mass spectrum will appear at a mass-to-charge ratio (m/z) corresponding to its deuterated molecular weight (~67.14), distinguishing it clearly from any non-deuterated contaminants.[1]

-

Infrared (IR) Spectroscopy: The C-D bond has a lower vibrational frequency than the C-H bond. Therefore, the C-D stretching absorptions appear at a lower wavenumber (typically ~2100-2250 cm⁻¹) compared to the C-H stretches (~2850-3000 cm⁻¹), providing a clear diagnostic marker for deuteration.

Part 3: Core Applications and Experimental Workflows

The unique properties of this compound lend it to several critical applications in scientific research.

High-Resolution NMR Spectroscopy

Causality: The primary reason for using deuterated solvents in NMR is to avoid having the intense signal from the solvent's protons overwhelm the much weaker signals from the sample being analyzed. This compound serves as an excellent polar, protic solvent for this purpose.[3]

Workflow Diagram: NMR Sample Preparation

Caption: Standard workflow for preparing an analytical sample for NMR spectroscopy using this compound.

Isotope Tracing and Mechanistic Studies

Causality: The deuterium label acts as a tracer, allowing scientists to follow the fate of the molecule through complex biological or chemical systems.[3] By analyzing the products of a reaction or metabolic process using mass spectrometry or NMR, researchers can determine where the deuterium atoms have been incorporated, revealing mechanistic pathways or metabolic fluxes.[3] This has been applied in diverse areas, from studying sugar bioconversion to understanding lignite liquefaction.[3][4][7]

Protocol: General Isotope Tracing Experiment

-

System Preparation: Prepare the biological or chemical system for the experiment (e.g., cell culture, reaction mixture).

-

Introduction of Tracer: Introduce a known quantity of this compound into the system.

-

Incubation/Reaction: Allow the reaction or metabolic process to proceed for a defined period.

-

Quenching & Extraction: Stop the process (e.g., by flash-freezing cells) and extract the molecules of interest (e.g., metabolites, reaction products).

-

Analysis: Analyze the extracted material using mass spectrometry to detect the mass shift caused by deuterium incorporation or using NMR to identify the specific sites of deuteration.

-

Data Interpretation: Map the pattern of deuterium incorporation to elucidate the metabolic or chemical pathway.

Kinetic Isotope Effect (KIE) Studies

Causality: The difference in bond strength between C-D and C-H affects reaction rates. By comparing the rate of a reaction using this compound with the rate using standard isopropanol, researchers can determine if the C-H bond is broken in the rate-determining step of the reaction. A significant difference in rates (a KIE > 1) provides strong evidence for a specific reaction mechanism.[3]

Part 4: Safety, Handling, and Storage

As a deuterated analog, this compound shares the same fundamental hazards as isopropanol.

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[12][13][14]

-

Respiratory Effects: Vapors may cause drowsiness or dizziness.[11][12] Avoid breathing vapors.[11]

-

Toxicity: May be harmful if swallowed or in contact with skin.[15]

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area or outdoors.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11][12]

-

Storage: Store in a cool, well-ventilated place, away from ignition sources.[11][13] Many suppliers recommend refrigerated storage between 2-8°C.[6][7] Keep containers tightly closed.[11][12][13]

-

Stability: The compound is stable if stored under recommended conditions but should be re-analyzed for purity after extended periods (e.g., three years).[16]

Conclusion

This compound is more than just a solvent; it is a sophisticated scientific tool that enables researchers to probe the intricate details of chemical and biological systems. Its value in minimizing spectral interference in NMR is unparalleled for analytes soluble in isopropanol.[3] Furthermore, its role as an isotopic tracer provides a window into reaction mechanisms and metabolic pathways that would otherwise be invisible. Understanding its distinct physical, chemical, and spectroscopic properties is the first step for any scientist aiming to leverage the power of isotopic labeling in their research.

References

-

This compound | C3H8O | CID 12213347 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

CAS No : 19214-96-1| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Isopropyl Alcohol - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Isopropanol - Monument Chemical. (2021, May 7). Retrieved from [Link]

-

Safety Data Sheet Product name: ISOPROPYL ALCOHOL. (2023, July 10). Retrieved from [Link]

-

Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Isopropanol, for spectroscopy, 99% 67-63-0 India - Ottokemi. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C3H8O | CID 12213347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 19214-96-1 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 19214-96-1 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Isopropanol, for spectroscopy, 99% 67-63-0 India [ottokemi.com]

- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iso-Propyl-d7 Alcohol | CAS 19214-96-1 | LGC Standards [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. monumentchemical.com [monumentchemical.com]

- 13. airgas.com [airgas.com]

- 14. clarkproducts.co.nz [clarkproducts.co.nz]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Synthesis and Purification of Isopropanol-d7

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Isopropanol-d7 (C₃HD₇O), a deuterated isotopologue of isopropanol.[1] This valuable compound serves critical roles in various scientific fields, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, an internal standard in mass spectrometry, and a tracer in metabolic and chemical kinetics studies.[1] The strategic replacement of hydrogen with deuterium atoms enhances pharmacokinetic profiles and allows for detailed mechanistic investigations.[2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Part 1: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding deuterated ketone, Acetone-d6. This method is favored for its high yield and the commercial availability of the starting material.

Core Synthesis Reaction: Reduction of Acetone-d6

The primary synthetic route is the catalytic deuteration of acetone-d6 (CD₃COCD₃).[1] This reaction involves the addition of a deuterium source across the carbonyl double bond to form the secondary alcohol, this compound.

Causality Behind Experimental Choices:

-

Starting Material: Acetone-d6 is the logical precursor as it already contains six of the seven deuterium atoms required in the final product. Its high isotopic purity is crucial for achieving a high isotopic enrichment in the final this compound.

-

Reducing Agent: While various reducing agents can effect this transformation, catalytic deuteration using deuterium gas (D₂) or reduction with a deuterated borohydride or aluminum hydride reagent are common. Catalytic deuteration is often preferred for its cleaner reaction profile and avoidance of complex work-up procedures. Palladium on a barium sulfate support (Pd/BaSO₄) is a typical catalyst choice.[1]

-

Solvent: The reaction is often carried out in a deuterated solvent to maintain a high isotopic environment and minimize H/D exchange. However, depending on the specific reducing agent, the reaction may be run neat or in a non-protic solvent.

Experimental Protocol: Catalytic Deuteration of Acetone-d6

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Acetone-d6 (≥99.5 atom % D)

-

Deuterium gas (D₂)

-

Palladium on barium sulfate (Pd/BaSO₄, 5 wt. %)

-

Anhydrous diethyl ether

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Preparation: Ensure the Parr hydrogenation apparatus is clean, dry, and has been leak-tested.

-

Charging the Reactor: In a suitable reaction vessel, dissolve Acetone-d6 in anhydrous diethyl ether. Carefully add the Pd/BaSO₄ catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Assembly and Purging: Securely assemble the reactor. Purge the system multiple times with low-pressure deuterium gas to remove any residual air.

-

Reaction: Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50 psi).[1] Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).[1]

-

Monitoring: The reaction progress can be monitored by observing the pressure drop of the deuterium gas.

-

Work-up: Upon completion, carefully vent the excess deuterium gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: The crude this compound is obtained after removal of the solvent under reduced pressure.

Diagram of the Synthesis of this compound

Caption: Catalytic deuteration of Acetone-d6 to this compound.

Part 2: Purification of this compound

Achieving high chemical and isotopic purity is paramount for the intended applications of this compound.[3][4] Purification typically involves removing residual starting material, catalyst, solvent, and, most importantly, any protonated or partially deuterated isotopologues.

Key Purification Challenges:

-

Water Contamination: Isopropanol is hygroscopic and readily absorbs atmospheric moisture.[5] This is a significant issue as the presence of H₂O can lead to H/D exchange, particularly of the hydroxyl deuteron, lowering the isotopic purity.

-

Azeotrope Formation: Isopropanol forms an azeotrope with water, making complete removal by simple distillation challenging.[6]

-

Chemical Impurities: Residual acetone-d6, byproducts from the reaction, and impurities from the starting materials or solvents must be removed.

Purification Workflow

A multi-step approach is often necessary to achieve the desired purity.

Step 1: Drying

Initial drying is crucial to remove the bulk of any water present.

-

Salting Out: Adding an excess of a salt like anhydrous potassium carbonate or sodium chloride can break the azeotrope by preferentially dissolving in the water phase, allowing for separation.[7]

-

Chemical Drying Agents: Refluxing over a suitable drying agent such as calcium oxide (CaO) or calcium hydride (CaH₂) followed by distillation is a standard method for drying alcohols.[1][7] Molecular sieves (3Å) are also effective for removing water.[7]

Step 2: Distillation

Fractional distillation is the primary method for separating this compound from less volatile impurities (e.g., catalyst residues, drying agents) and more volatile impurities (e.g., residual diethyl ether). For highly hygroscopic solvents, distillation should be performed under an inert atmosphere.[8]

Experimental Protocol: Purification by Drying and Distillation

Materials:

-

Crude this compound

-

Anhydrous calcium oxide (CaO)

-

Fractional distillation apparatus

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Drying: Add the crude this compound to a round-bottom flask containing freshly activated anhydrous calcium oxide.

-

Reflux: Reflux the mixture for several hours under a dry, inert atmosphere to ensure complete drying.

-

Distillation Setup: Assemble a fractional distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.[5]

-

Fractional Distillation: Carefully distill the this compound, collecting the fraction that boils at the expected temperature (approximately 82°C).[9] Discard the initial and final fractions, which are more likely to contain impurities.

-

Storage: The purified this compound should be stored in a tightly sealed container, often over molecular sieves, to prevent moisture absorption.[10]

Diagram of the Purification Workflow

Caption: General workflow for the purification of this compound.

Part 3: Quality Control and Characterization

Rigorous analytical characterization is essential to verify the chemical and isotopic purity of the synthesized this compound.[4]

Analytical Techniques

A combination of spectroscopic and spectrometric methods provides a comprehensive assessment of purity.

| Technique | Purpose | Key Parameters to Assess |

| ¹H NMR Spectroscopy | To determine isotopic purity by quantifying residual protons. | Integration of residual proton signals relative to an internal standard. The absence or minimal presence of signals corresponding to the non-deuterated positions confirms high deuteration. |

| ²H NMR Spectroscopy | To confirm the positions of deuterium incorporation. | Observation of signals at chemical shifts corresponding to the deuterated positions. |

| ¹³C NMR Spectroscopy | To confirm the carbon skeleton and assess chemical purity. | The number and chemical shifts of the signals should correspond to the structure of isopropanol. |

| Mass Spectrometry (MS) | To determine the molecular weight and isotopic distribution. | The mass-to-charge ratio (m/z) of the molecular ion confirms the incorporation of seven deuterium atoms. The relative abundance of isotopologues (molecules with fewer than seven deuterium atoms) can be quantified.[11][12] |

| Gas Chromatography (GC) | To assess chemical purity. | A single major peak should be observed, with minimal peaks corresponding to impurities. |

| Karl Fischer Titration | To quantify water content. | Determines the amount of residual water, which is critical for a deuterated solvent.[10] |

Trustworthiness Through Self-Validating Protocols

The combination of these analytical techniques provides a self-validating system. For instance, the isotopic purity determined by ¹H NMR can be cross-verified with the isotopic distribution observed in the mass spectrum.[3] Similarly, the chemical purity assessed by GC should be consistent with the observations from NMR spectroscopy.

Conclusion

The synthesis and purification of this compound require meticulous attention to detail to achieve the high standards of chemical and isotopic purity demanded by its applications. The reduction of acetone-d6 followed by a rigorous drying and distillation process is a reliable method for its preparation. Comprehensive quality control using a suite of analytical techniques is non-negotiable to ensure the integrity of the final product and the validity of the research in which it is employed.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. Available at: [Link]

-

Reduction of acetone to isopropanol using producer gas fermenting microbes. PubMed. Available at: [Link]

-

NMR Solvents. Eurisotop. Available at: [Link]

-

Preparation of Deuterated Solvents for Nuclear Magnetic Resonance Spectrometry. ACS Publications. Available at: [Link]

-

NMR: Novice Level, Spectrum 3. University of Wisconsin-Madison. Available at: [Link]

- Preparation method of deuterated alcohol compound. Google Patents.

- Purification of isopropyl alcohol. Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

-

Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. ResearchGate. Available at: [Link]

-

Isopropyl Alcohol Purification. Scribd. Available at: [Link]

-

A published NMR spectrum of isopropanol. ResearchGate. Available at: [Link]

-

Reduction of ketone to secondary alcohol | Acetone | Propan-2-ol. YouTube. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

-

This compound | C3H8O | CID 12213347. PubChem. Available at: [Link]

-

Reduction of Acetone to Isopropanol Using Producer Gas Fermenting Microbes. ResearchGate. Available at: [Link]

-

Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. ResolveMass Laboratories Inc.. Available at: [Link]

-

What's the best way to purify Isopropyl Alcohol? Reddit. Available at: [Link]

-

CAS No : 19214-96-1| Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

- Preparation of isopropanol. Google Patents.

-

Electrochemical Hydrogenation of Acetone to Produce Isopropanol Using a Polymer Electrolyte Membrane Reactor. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. chromservis.eu [chromservis.eu]

- 9. 2-丙醇-d8 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. NMR Solvents | Eurisotop [eurisotop.com]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Role of Deuteration in Advancing Research

An In-Depth Technical Guide to Isopropanol-d7 for Researchers and Drug Development Professionals

This compound (IUPAC name: 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol) is the deuterated isotopologue of isopropanol, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to the molecule that are leveraged in sophisticated analytical and research applications. Its utility stems from the fact that its chemical behavior is nearly identical to its non-deuterated counterpart, but its mass is significantly different. This distinction makes it an invaluable tool in mass spectrometry, nuclear magnetic resonance, and metabolic tracing studies. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in modern scientific research.

Core Properties and Identifiers

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19214-96-1 | [1][2][3][4] |

| Molecular Formula | C₃HD₇O | [1][2] |

| Molecular Weight | 67.14 g/mol | [2][3][4][5][6] |

| Synonyms | 2-Propanol-d7, Isopropyl-d7 Alcohol | [2][4][7] |

| Boiling Point | 73°C | [1] |

| Density | ~0.8 g/cm³ | [1] |

| Flash Point | 11.7°C | [1] |

| Storage Temperature | 2-8°C | [3][4] |

Synthesis and Characterization: Ensuring Isotopic Purity

The reliable synthesis and rigorous characterization of this compound are crucial for its use in sensitive analytical methods. The primary goal is to achieve high isotopic enrichment (typically >99 atom % D) and chemical purity.

Primary Synthesis Route: Catalytic Deuteration

The most common and efficient method for synthesizing this compound is the catalytic deuteration of acetone-d6.[1] This reaction involves the addition of deuterium gas (D₂) across the carbonyl group of deuterated acetone in the presence of a metal catalyst.

Causality of Experimental Choices:

-

Starting Material (Acetone-d6): Using fully deuterated acetone as the precursor is essential for achieving high levels of deuterium incorporation in the final product.

-

Catalyst (Palladium on Barium Sulfate - Pd/BaSO₄): Palladium is a highly effective catalyst for hydrogenation (and deuteration) reactions.[1] The barium sulfate support provides a high surface area for the reaction to occur efficiently under relatively mild conditions (e.g., room temperature and moderate pressure).[1]

Caption: Workflow for the synthesis and quality control of this compound.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: A high-pressure reaction vessel is charged with acetone-d6 and a catalytic amount of 5% Palladium on Barium Sulfate (Pd/BaSO₄).

-

Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., argon) to remove atmospheric oxygen, which can poison the catalyst.

-

Deuteration: The vessel is pressurized with deuterium gas (D₂) to approximately 50 psi.[1]

-

Reaction: The mixture is stirred vigorously at room temperature (25°C) for 24 hours to ensure complete reaction.[1]

-

Workup: After the reaction, the vessel is depressurized. The catalyst is removed by filtration.

-

Purification: The resulting crude this compound is purified, typically by vacuum distillation, to remove any non-volatile impurities and unreacted starting material.

Self-Validating System: Characterization and Purity Verification

To ensure the final product meets the stringent requirements for research applications, it must be thoroughly characterized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary method to confirm the isotopic purity. In a perfectly deuterated sample, the proton signals would be absent. The presence of a small residual proton signal for the methine (CH) group allows for the calculation of deuterium incorporation, which should exceed 99%.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and verify the isotopic distribution.[6] The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z 67.14), confirming the successful deuteration.

Core Applications in Scientific Research

The unique properties of this compound make it a versatile tool in several key areas of research and development.

Caption: Key research applications of this compound.

Internal Standard for Isotope Dilution Mass Spectrometry (IDMS)

This is one of the most critical applications of this compound. In quantitative analysis using GC-MS or LC-MS, matrix effects can suppress or enhance the signal of the target analyte, leading to inaccurate results. IDMS overcomes this challenge.

Principle of IDMS: An internal standard is a compound added to a sample in a known concentration to facilitate accurate quantification of an analyte. An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

Why this compound is an Excellent Internal Standard for Isopropanol:

-

Identical Chemical Properties: this compound has virtually the same polarity, boiling point, and chromatographic retention time as non-deuterated isopropanol. This ensures it experiences the same extraction efficiency and matrix effects.[8]

-

Distinct Mass: It is easily distinguished from the analyte by its higher mass (a difference of 7 Da). The mass spectrometer can monitor both masses simultaneously.

-

Accurate Quantification: By measuring the ratio of the analyte's signal intensity to the known concentration of the internal standard, any signal variation due to matrix effects is nullified, allowing for highly accurate and precise quantification.[8]

Caption: Conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).

Isotope Tracing and Metabolic Studies

In drug development and toxicology, understanding the metabolic fate of a compound is essential. This compound can be used as a tracer to follow the pathways of isopropanol in biological systems.[1] By administering the deuterated compound, researchers can use mass spectrometry to track the incorporation of deuterium into metabolites, elucidating biochemical pathways and reaction kinetics without the use of radioactive isotopes.

NMR Spectroscopy

While less common than solvents like Chloroform-d or DMSO-d6, this compound can be used as a solvent in NMR spectroscopy. Its primary advantage is that it produces minimal interfering signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's proton signals.[1]

Handling and Storage: Preserving Purity

Deuterated solvents are highly susceptible to contamination from atmospheric moisture, which can reintroduce protons and degrade isotopic purity.

Best Practices:

-

Dry Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).[9][10]

-

Dry Glassware: Ensure all glassware, syringes, and NMR tubes are thoroughly dried in an oven (e.g., at 150°C) and cooled in a desiccator before use.[10][11]

-

Proper Sealing: Store the solvent in a tightly sealed container, preferably with a septum cap to allow for withdrawal via syringe without opening the bottle to the atmosphere.

-

Refrigeration: Store the container at 2-8°C to minimize evaporation and degradation.[3]

By adhering to these protocols, researchers can ensure the integrity of this compound and the validity of their experimental results.

References

-

Pharmaffiliates . CAS No : 19214-96-1| Chemical Name : this compound. [Link]

-

PubChem . This compound | C3H8O | CID 12213347. [Link]

-

BioOrganics . This compound. [Link]

-

Eurisotop . NMR Solvents. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 19214-96-1 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C3H8O | CID 12213347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BioOrganics [bioorganics.biz]

- 8. Chlorpropham-(isopropyl-d7) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. NMR Solvents | Eurisotop [eurisotop.com]

- 10. ukisotope.com [ukisotope.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the NMR Spectrum of Isopropanol-d₇

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Propanol-d₇, also known as Isopropanol-d₇ or (CD₃)₂CDOH. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this common NMR solvent and analyte, offering field-proven insights into its interpretation and practical application.

Introduction: The Role and Properties of Isopropanol-d₇

Isopropanol-d₇ is a deuterated isotopologue of isopropanol where seven of the eight hydrogen atoms have been replaced with deuterium. Its utility in NMR spectroscopy is twofold: as a solvent for analyzing samples and as a deuterated standard itself. Its physical properties, such as a boiling point of approximately 82°C and a melting point of -89.5°C, define its useful liquid range for NMR experiments. The deuteration level is crucial, as residual protons in the solvent give rise to characteristic signals that must be accurately identified.

The ¹H NMR Spectrum: Deciphering Residual Signals

Even in highly deuterated solvents, residual, non-deuterated isotopomers exist. The ¹H NMR spectrum of Isopropanol-d₇ is characterized by the signals from these residual protons. The chemical shifts of these peaks can be influenced by factors such as solute, concentration, and temperature.[1][2]

The Methine Proton Signal ((CD₃)₂HCOH)

The most informative residual signal is that of the methine proton.

-

Chemical Shift (δ): Typically observed around 3.89 ppm .[1] This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.

-

Multiplicity: This signal characteristically appears as a broad peak (br) without finely resolved structure.[1] In theory, coupling to the six equivalent deuterium atoms of the methyl groups (spin I=1 for deuterium) should produce a multiplet. However, due to the small gyromagnetic ratio of deuterium, the coupling constants are small and often not resolved, resulting in a broad signal.

The Hydroxyl Proton Signal ((CD₃)₂CDOH)

The hydroxyl proton is highly sensitive to experimental conditions.

-

Chemical Shift (δ): The position of this signal is highly variable, typically appearing as a broad signal. Its chemical shift is strongly dependent on temperature, concentration, and the presence of any acidic or basic impurities which catalyze proton exchange.[3][4] In the absence of exchange, it can be observed as a distinct peak.

-

Multiplicity and Exchange: At room temperature in many solvents, the hydroxyl proton undergoes rapid chemical exchange, which broadens the signal and often decouples it from adjacent protons.[3][5] By decreasing the temperature, this exchange rate can be reduced, sometimes revealing a sharper peak.[3] In some cases, coupling to the methine proton might be observable.

The Methyl Proton Signal (CD₂HCD(OH)CD₃)

Residual protons on the methyl groups are also observable.

-

Chemical Shift (δ): This signal is found upfield, around 1.10 ppm .[1]

-

Multiplicity: Due to coupling with the adjacent deuterium atoms, this signal often appears as a broad peak or a complex multiplet.[1] The expected pattern from coupling to two deuterium atoms on the same carbon (a CHD₂ group) is a 1:2:3:2:1 quintet, though this is often poorly resolved.[6]

Table 1: Summary of ¹H NMR Residual Signals in Isopropanol-d₇

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Observed Multiplicity |

| Methine (-CH-) | ~3.89 | Broad (br) |

| Methyl (-CH₃) | ~1.10 | Broad (br) / Multiplet (m) |

| Hydroxyl (-OH) | Variable | Broad (br) / Singlet (s) |

Note: Chemical shifts are relative to TMS and can vary with experimental conditions.[1]

The ¹³C NMR Spectrum: A Clearer Picture

The proton-decoupled ¹³C NMR spectrum provides a more straightforward view of the carbon skeleton. Deuterium coupling to carbon results in characteristic splitting patterns.

-

Methine Carbon (-CD-): This carbon signal appears at approximately 62.9 ppm .[1] Due to the one-bond coupling with deuterium (¹J-CD), the signal is split into a triplet (1:1:1 intensity ratio).[1][7]

-

Methyl Carbons (-CD₃): The two equivalent methyl carbons resonate at around 24.2 ppm .[1][2] Each carbon is coupled to three deuterium atoms, resulting in a septet (a 1:3:6:7:6:3:1 intensity ratio).[1]

Table 2: Summary of ¹³C NMR Signals for Isopropanol-d₇

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity (due to ¹J-CD) |

| Methine (-CD-) | ~62.9 | Triplet |

| Methyl (-CD₃) | ~24.2 | Septet |

Note: Chemical shifts are relative to TMS.[1]

Experimental Considerations and Best Practices

Sample Preparation

Isopropanol-d₇, like many deuterated solvents, is hygroscopic and can readily absorb atmospheric moisture.[8] This introduces a water peak into the ¹H NMR spectrum, which can obscure analyte signals.

Protocol for Minimizing Water Contamination:

-

Glassware Preparation: Dry all NMR tubes and any glassware that will contact the solvent in an oven at ~150°C for at least 24 hours.[8]

-

Inert Atmosphere: Allow the glassware to cool in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).[8][9]

-

Solvent Handling: Perform the sample preparation in a glove box or under a positive pressure of inert gas to minimize exposure to air.[8][10]

-

Solvent Conditioning: For highly sensitive experiments, using molecular sieves (3 Å, cylindrical type to avoid dust) can further dry the solvent.[11]

Common Impurities

Besides water, other common laboratory solvents can appear as impurities. For instance, residual non-deuterated isopropanol is a common impurity.[6][12] A comprehensive list of potential impurities and their chemical shifts in various deuterated solvents is an invaluable resource for spectral assignment.[12][13][14]

-

Acetone: A singlet around 2.17 ppm.[6]

-

Non-deuterated Isopropanol: A doublet for the methyl protons and a septet for the methine proton, which may overlap with the residual solvent signals.[12]

Advanced Topics: Temperature and Exchange Phenomena

The rate of proton exchange for the hydroxyl group is highly temperature-dependent.[3]

-

At Higher Temperatures: Fast exchange leads to a single, broad -OH peak that does not show coupling to the methine proton.

-

At Lower Temperatures: The exchange rate slows down. This can result in a sharper -OH signal and the potential observation of spin-spin coupling (a doublet for the -OH proton and further splitting of the methine proton signal).[3]

This phenomenon can be exploited to either simplify spectra (by warming) or to gain structural information about hydrogen bonding and molecular dynamics (by cooling).[15]

Conclusion

A thorough understanding of the NMR spectrum of Isopropanol-d₇ is essential for any scientist utilizing it as a solvent or standard. Recognizing its characteristic residual proton and ¹³C signals, understanding the influence of experimental conditions like temperature and moisture, and being aware of potential impurities are critical for accurate spectral interpretation. By following best practices in sample preparation and leveraging knowledge of exchange phenomena, researchers can ensure the acquisition of high-quality, reliable NMR data.

References

- Vertex AI Search Result.

-

ResearchGate. NMR sample preparation for highly hygroscopic compound?. Accessed Jan. 14, 2026. [Link]

-

National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Accessed Jan. 14, 2026. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Accessed Jan. 14, 2026. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. Accessed Jan. 14, 2026. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Accessed Jan. 14, 2026. [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. Accessed Jan. 14, 2026. [Link]

-

RSC Publishing. Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. Accessed Jan. 14, 2026. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed Jan. 14, 2026. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed Jan. 14, 2026. [Link]

-

Reddit. Seemingly inconsistent NMR results for n-alcohols. Accessed Jan. 14, 2026. [Link]

-

LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Accessed Jan. 14, 2026. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Numare Spectralab Inc. [web.stanford.edu]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Isopropanol-d7 for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropanol-d7 (IPA-d7), a deuterated isotopologue of isopropanol, is a critical solvent and reagent in modern pharmaceutical research and development. Its unique properties, conferred by the substitution of protium with deuterium, offer significant advantages in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and in metabolic stability studies. A thorough understanding of its solubility characteristics across a spectrum of solvents is paramount for its effective application. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, detailed experimental protocols for its determination, and insights into the subtle yet significant effects of deuteration on solvent-solute interactions.

Introduction: The Significance of this compound in Pharmaceutical Sciences

In the landscape of pharmaceutical development, the pursuit of precision and accuracy is relentless. Deuterated compounds, once niche laboratory curiosities, have emerged as indispensable tools for elucidating metabolic pathways, enhancing the stability of active pharmaceutical ingredients (APIs), and improving the clarity of analytical data.[1][2] this compound, in which seven hydrogen atoms are replaced by deuterium, stands out for its utility as a non-interfering solvent in ¹H NMR spectroscopy, providing a clear window into the molecular structure of drug candidates without the obscuring signals from residual protons in the solvent.[3]

Furthermore, the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium slows down chemical reactions involving C-H bond cleavage, is leveraged to create more metabolically stable drugs.[4] By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, drug developers can extend the half-life of a drug, potentially reducing dosing frequency and improving patient compliance.[] The choice of an appropriate solvent system is critical in all these applications, from synthesis and purification to formulation and analysis. Therefore, a deep understanding of the solubility of this compound in various organic and aqueous media is not merely a matter of practical convenience but a fundamental requirement for robust and reliable pharmaceutical research.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a substance in a particular solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[6] The solubility of this compound, much like its non-deuterated counterpart, is dictated by its molecular structure, polarity, and its capacity for hydrogen bonding.

Molecular Structure and Polarity

Isopropanol is a polar molecule due to the presence of the hydroxyl (-OH) group, which creates a dipole moment.[7] This polarity allows it to readily interact with other polar molecules, including water and other alcohols. The main body of the molecule, the propyl group, is nonpolar. This dual nature—a polar head and a nonpolar tail—makes isopropanol an amphiphilic molecule, capable of dissolving a wide range of both polar and nonpolar compounds.

The Role of Hydrogen Bonding

The hydroxyl group in this compound is capable of both donating and accepting a hydrogen bond (or in this case, a deuterium bond). This ability to form strong hydrogen bonds is a primary reason for its miscibility with water and other protic solvents. The strength of these bonds contributes significantly to the overall solvation energy, favoring the dissolution process.

The Deuterium Isotope Effect on Solubility

The substitution of hydrogen with deuterium results in a heavier isotope, which subtly influences the physicochemical properties of the molecule. The C-D bond is slightly shorter and stronger than the C-H bond, and the O-D bond has a different zero-point energy compared to the O-H bond.[8] These differences can lead to minor changes in intermolecular interactions.

While the electronic properties of this compound are nearly identical to those of isopropanol, the increased mass and altered vibrational frequencies of the deuterated bonds can lead to slight differences in hydrogen bonding strength and van der Waals interactions.[9][10] In general, deuterium bonds are slightly stronger than hydrogen bonds.[8] However, for the purpose of predicting miscibility in common laboratory solvents, the solubility of this compound can be considered practically identical to that of non-deuterated isopropanol. Significant deviations would only be expected in highly sensitive systems or when studying subtle thermodynamic equilibria.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The closer the HSP coordinates of a solute and a solvent are in the three-dimensional "Hansen space," the greater the affinity between them.[11][12]

Below is a diagram illustrating the concept of Hansen Solubility Parameters.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. myuchem.com [myuchem.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Molecular polarity and non-polarity of isopropyl alcohol_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heavy water - Wikipedia [en.wikipedia.org]

- 10. Deuterium Isotope Effects in Hydrogen Bonding - Gail Rita Plourde - Google ブックス [books.google.co.jp]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Solubility parameters (HSP) [adscientis.com]

Topic: Commercial Suppliers of High-Purity Isopropanol-d7: A Senior Application Scientist's Guide to Qualification and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropanol-d7 (C₃HD₇O), the deuterated isotopologue of isopropanol, is an indispensable solvent and reagent in modern pharmaceutical research and development. Its utility in nuclear magnetic resonance (NMR) spectroscopy, as an isotopic tracer in metabolic studies, and in the synthesis of deuterated active pharmaceutical ingredients (APIs) necessitates an exceptionally high degree of isotopic and chemical purity.[1] The selection of a commercial supplier is therefore not a mere procurement activity but a critical step in ensuring data integrity and experimental reproducibility. This guide provides a framework for evaluating and qualifying suppliers of high-purity this compound, detailing the critical quality attributes, analytical verification methods, and a systematic approach to supplier selection.

The Molecular Profile and Its Scientific Significance

This compound, or (CD₃)₂CDOH, is a derivative of isopropanol where seven of the eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This substitution confers unique properties that are leveraged across various scientific disciplines.

Its primary application lies in NMR spectroscopy, where the absence of proton signals minimizes solvent interference, allowing for clearer characterization of the analyte.[1][9] In pharmaceutical development, it is crucial for drug metabolism and pharmacokinetic (DMPK) studies, where the deuterium label allows researchers to trace the metabolic fate of a drug candidate.[1]

Caption: Molecular structure of this compound ((CD₃)₂CDOH).

Qualifying Commercial Suppliers: A Risk-Based Approach

The marketplace for deuterated solvents includes large chemical conglomerates and specialized isotope laboratories. A researcher's choice of supplier should be guided by a systematic evaluation of quality, consistency, and documentation.

The Certificate of Analysis (CoA): The Cornerstone of Quality

The CoA is the primary document attesting to a specific batch's quality. Do not rely solely on catalog specifications; always request a lot-specific CoA.[2][7] Key parameters to scrutinize include:

-

Isotopic Purity (Atom % D): This is the most critical parameter. For high-resolution NMR, isotopic enrichment should typically be ≥99 atom % D.[5] Lower enrichment results in a larger residual solvent signal (e.g., from isopropanol-d6), which can obscure analyte signals.

-

Chemical Purity: This is typically determined by Gas Chromatography (GC). Impurities can arise from the starting materials or the synthesis process. High-purity grades should exhibit ≥99.5% chemical purity.

-

Water Content: Water is a common contaminant in deuterated solvents and can introduce a significant H₂O or HDO peak in ¹H NMR spectra.[9] Reputable suppliers test water content via Karl Fischer (KF) titration and report it on the CoA.[9][10] For sensitive applications, a water content of <0.05% is desirable.

-

Packaging: Solvents should be packaged under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture contamination.[9] Many suppliers offer ampoules or septum-sealed bottles for this purpose.[9]

Supplier Qualification Workflow

A robust supplier qualification process mitigates the risk of poor-quality solvents compromising research. This workflow ensures that selected suppliers consistently meet the stringent requirements of pharmaceutical R&D.

Caption: A systematic workflow for qualifying commercial suppliers of high-purity solvents.

Comparative Analysis of Commercial Suppliers

The following table provides a summary of prominent suppliers offering high-purity this compound. Note that specifications can vary by product grade and batch. It is imperative to consult the lot-specific CoA before purchase.

| Supplier | Example Product/CAS | Stated Isotopic Purity (Atom % D) | Key Features |

| Sigma-Aldrich (Merck) | 19214-96-1 | Typically ≥98% | Broad portfolio, extensive documentation (CoA, COO) available online.[7] |

| LGC Standards | 19214-96-1 | Varies by lot | Provides Certificates of Analysis; some products may offer exact weight packaging.[6] |

| CDN Isotopes | D-0919 | 99% | Specializes in stable isotope-labeled compounds; provides detailed CoAs and SDS.[5] |

| Cambridge Isotope Laboratories (CIL) | High isotopic enrichment | A leading manufacturer specializing in stable isotopes with extensive QC testing.[10][11] | |

| Santa Cruz Biotechnology | sc-228220 | Varies by lot | Offers the product for research use, with lot-specific data available on the CoA.[2] |

| Clearsynth | CS-T-56839 | Varies by lot | Provides CoA, MSDS, and other technical documents upon request.[4] |

| FUJIFILM Wako | High purity guaranteed | Offers high-purity NMR solvents tested for low impurities by high-sensitivity NMR.[12][13] |

Disclaimer: This table is for informational purposes only and is not an exhaustive list. Researchers should conduct their own due diligence.

Essential In-House Quality Control Protocol

Even when sourcing from a qualified vendor, it is good laboratory practice (GLP) to perform periodic in-house verification, especially for critical experiments. Verifying the water content is a fundamental QC test.

Experimental Protocol: Verification of Water Content by Volumetric Karl Fischer Titration

Objective: To independently verify the water content of a supplied batch of this compound.

Principle: The Karl Fischer reaction is a specific titration method for determining water content. A reagent containing iodine, sulfur dioxide, a base, and a solvent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Methodology:

-

System Preparation:

-

Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Fill the titration vessel with a suitable anhydrous solvent (e.g., anhydrous methanol).

-

Perform a pre-titration to neutralize any ambient moisture in the vessel until a stable, dry endpoint is reached.

-

-

Reagent Standardization:

-

Accurately introduce a known amount of a certified water standard (e.g., pure water or a sodium tartrate dihydrate standard) into the titration vessel using a calibrated syringe.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

Calculate the titer of the reagent (mg H₂O / mL reagent) based on the volume of titrant consumed. Repeat at least three times to ensure reproducibility.

-

-

Sample Analysis:

-

Using a dry, gas-tight syringe, accurately weigh and inject a known amount (e.g., 1-5 mL) of the this compound sample into the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.

-

Begin the titration immediately to prevent absorption of atmospheric moisture.

-

Record the volume of titrant required to reach the potentiometric endpoint.

-

-

Calculation:

-

Calculate the percentage of water in the sample using the following formula: Water (%) = (V * T * 100) / W Where:

-

V = Volume of Karl Fischer titrant used for the sample (mL)

-

T = Titer of the Karl Fischer reagent (mg/mL)

-

W = Weight of the this compound sample (mg)

-

-

-

Acceptance Criteria:

-

Compare the calculated water content to the specification on the supplier's CoA and the internal requirement (e.g., ≤ 0.05%). The result should be within an acceptable margin of the supplier's value.

-

Conclusion

The procurement of high-purity this compound is a foundational step for ensuring the quality and reliability of research data in the pharmaceutical industry. By moving beyond simple catalog orders to a robust supplier qualification workflow, researchers can establish a reliable supply chain. This process, centered on the critical evaluation of lot-specific Certificates of Analysis and supplemented by in-house QC verification, upholds the principles of scientific integrity and leads to more reproducible outcomes in drug discovery and development.

References

-

Eurisotop. NMR Solvents. [Link]

-

National Center for Biotechnology Information. This compound | C3H8O | CID 12213347 - PubChem. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories (CIL). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C3H8O | CID 12213347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | CAS 19214-96-1 | LGC Standards [lgcstandards.com]

- 7. This compound | 19214-96-1 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. NMR Solvents | Eurisotop [eurisotop.com]

- 10. otsuka.co.jp [otsuka.co.jp]

- 11. chromservis.eu [chromservis.eu]

- 12. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Deuterated Solvents | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

A Technical Guide to the Natural Abundance of Deuterium in Isopropanol: Principles, Measurement, and Implications

Abstract

The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, is a fundamental parameter with significant implications across various scientific disciplines, including analytical chemistry, metabolic research, and pharmaceutical development. While often quoted as a global average, the precise deuterium content of an organic molecule like isopropanol (IPA) is subject to subtle variations due to isotopic fractionation during its synthesis and is not uniformly distributed across its molecular structure. This guide provides an in-depth exploration of the natural abundance of deuterium in isopropanol, detailing the authoritative standards for its measurement, the advanced analytical techniques used for its quantification, and the critical implications of this isotopic composition for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for both Nuclear Magnetic Resonance (NMR) Spectroscopy and Isotope Ratio Mass Spectrometry (IRMS), providing field-proven protocols and validating frameworks for accurate determination.

Introduction: Beyond the Average - Isotopic Nuances in Chemistry

Deuterium, containing one proton and one neutron, constitutes approximately 0.015% of all hydrogen atoms on Earth.[][2] This seemingly minor fraction has profound effects. The doubling of mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which has a lower vibrational frequency and zero-point energy than a corresponding carbon-hydrogen (C-H) bond.[] This difference is the origin of the Deuterium Kinetic Isotope Effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond.

In the pharmaceutical industry, this principle is masterfully exploited. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions on a drug molecule, its rate of metabolism can be slowed, potentially improving its pharmacokinetic profile, enhancing efficacy, and reducing toxic metabolites.[3][4][5][6] This strategy, often termed "deuterium switching," has led to FDA-approved drugs and is a powerful tool in modern medicinal chemistry.[3]

Before one can appreciate the effect of artificial deuterium enrichment, it is imperative to possess a precise understanding of the starting point: the natural isotopic abundance. For a common solvent and reagent like isopropanol, this is not a single, fixed value but a nuanced characteristic influenced by its origin and molecular structure. This guide serves to elucidate that nuance.

Foundational Concepts: Standards and Isotopic Fractionation

The VSMOW Standard and Delta Notation

To ensure global consistency in reporting isotopic data, the scientific community relies on internationally recognized reference materials. For hydrogen isotopes, the primary standard is Vienna Standard Mean Ocean Water (VSMOW).[7][8] The natural abundance of deuterium is officially reported as a ratio (²H/¹H) relative to this standard. The accepted ²H/¹H ratio for VSMOW is 155.76 ± 0.1 parts per million (ppm).[9][10]

Isotopic compositions are typically expressed in "delta" (δ) notation, which represents the deviation of a sample's isotopic ratio from the VSMOW standard in parts per thousand (‰ or "per mil").

δ²H (‰) = [ ( (²H/¹H)ₛₐₘₚₗₑ / (²H/¹H)ᵥₛₘₒw ) - 1 ] * 1000

A positive δ²H value indicates that the sample is enriched in deuterium relative to VSMOW, while a negative value indicates depletion.

Isotopic Fractionation: Nature's Isotope Separator

The deuterium content in organic compounds like isopropanol is rarely identical to that of its ultimate hydrogen source (water). This is due to isotopic fractionation , where physical and chemical processes discriminate between ¹H and ²H.[11] For instance, during the industrial synthesis of isopropanol (e.g., via hydration of propene), equilibrium and kinetic isotope effects can lead to a final product that is either slightly enriched or depleted in deuterium relative to the starting materials.[12]

Furthermore, this fractionation is not uniform across the molecule. The different hydrogen positions in isopropanol—the six methyl (–CH₃) protons, the single methine (–CH) proton, and the hydroxyl (–OH) proton—are chemically distinct. The hydroxyl proton is particularly notable as it is labile and can readily exchange with protons from trace water or other protic substances, altering its site-specific isotopic abundance.

Analytical Methodologies for Determining Deuterium Abundance

Two primary techniques offer complementary insights into the deuterium content of isopropanol: site-specific analysis by Quantitative ²H NMR and bulk analysis by Isotope Ratio Mass Spectrometry (IRMS).

Method 1: Quantitative Deuterium (²H) NMR Spectroscopy

²H NMR provides the unique ability to resolve and quantify the deuterium present at each specific position within the isopropanol molecule.[13]

Causality of the Experimental Design: The experiment must be meticulously designed to ensure quantitative accuracy. The choice of solvent is critical; a non-deuterated (protic) solvent must be used to prevent the solvent's deuterium signal from overwhelming the natural abundance signals of the analyte.[14][15] Consequently, the instrument's magnetic field cannot be "locked" using a deuterated solvent signal. Shimming must be performed on the strong ¹H signal of the protic solvent, and chemical shift referencing must be done carefully, for instance, by using the known natural abundance ²H signal of the solvent itself.[14][15]

-

Sample Preparation:

-

Accurately weigh approximately 500 mg of the isopropanol sample into a clean, dry 5 mm NMR tube.

-

Add a precise volume (e.g., 600 µL) of a high-purity, non-deuterated solvent (e.g., chloroform, acetone).

-

Add a suitable internal standard for quantification if absolute concentration is desired. For relative abundance, the integrated areas of the isopropanol signals suffice.

-

-

Instrument Setup (Example on a Bruker Spectrometer):

-

Insert the sample. Crucially, do not lock the instrument. Turn the lock channel off.[14]

-

Tune and match the deuterium channel on the probe.

-

Perform shimming on the ¹H channel using the solvent's proton signal (e.g., using topshim).

-

-

Data Acquisition:

-

Set up a standard 1D deuterium experiment.

-

Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the deuterium nuclei to allow for full relaxation, which is essential for accurate integration. A d1 of 30-60 seconds is typical.

-

Set the pulse width to a 90° pulse.

-

Acquire a sufficient number of scans (e.g., 128 or more) to achieve a high signal-to-noise ratio for the low-abundance signals.

-

-

Data Processing and Analysis:

-

Apply a line broadening exponential filter if necessary to improve signal-to-noise.

-

Fourier transform the FID.

-

Carefully phase the spectrum and perform baseline correction.

-

Reference the spectrum. The natural abundance ²H signal of the protic solvent can be used (e.g., CHCl₃ at ~7.26 ppm).[15]

-

Integrate the signals corresponding to the methyl (–CH₃), methine (–CH), and hydroxyl (–OH) positions of isopropanol. The relative integral values correspond to the relative deuterium abundance at each site.

-

Method 2: Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for determining the bulk or average ²H/¹H ratio of a sample with extremely high precision.[16] It does not provide site-specific information but gives a highly accurate average value for the entire molecule.

Causality of the Experimental Design: The core principle is the complete conversion of the organic sample into a simple gas (H₂) whose isotopic ratio can be measured precisely. This is typically achieved through high-temperature combustion or pyrolysis. The resulting H₂ gas is then ionized, and the ion beams corresponding to masses 2 (H₂) and 3 (HD) are measured simultaneously by different detectors (Faraday cups) to yield a precise ratio. Calibration against reference materials of known isotopic composition (traceable to VSMOW) is essential for accuracy.

-

Sample Preparation:

-

A small, precisely weighed amount of isopropanol (microgram scale) is encapsulated in a silver or tin capsule.

-

Multiple reference materials (e.g., NBS 22 oil) with known δ²H values are also prepared to bracket the expected value of the sample.[17]

-

-

Conversion to H₂ Gas:

-

The capsule is dropped into a high-temperature reactor (pyrolysis or combustion, >1000 °C).

-

The isopropanol is converted into a mixture of gases. For hydrogen isotope analysis, this is typically done via pyrolysis, which thermally decomposes the sample to produce H₂ gas.

-

-

Gas Purification and Introduction:

-

The resulting H₂ gas is passed through a series of chemical and/or cryogenic traps to remove other gases and ensure its purity.

-

The purified H₂ gas is introduced into the ion source of the mass spectrometer via a continuous flow interface.

-

-

Mass Analysis:

-

In the ion source, H₂ is ionized to H₂⁺.

-

The ion beam is accelerated and passed through a magnetic sector, which separates the ions based on their mass-to-charge ratio (m/z).

-

Ion beams for m/z 2 (¹H¹H⁺) and m/z 3 (¹H²H⁺) are collected simultaneously by a dual-collector system.

-

-

Data Analysis:

-

The instrument software calculates the ratio of the m/z 3 to m/z 2 signals.

-

This ratio is compared against the ratios obtained from the calibrated reference materials to calculate the final δ²H value of the isopropanol sample relative to VSMOW.

-

Data Summary and Comparison

The expected natural abundance of deuterium in a typical commercially available isopropanol will be close to the terrestrial average. However, variations are expected based on the geographic origin of the feedstock and the synthesis process.

| Parameter | Quantitative ²H NMR | Isotope Ratio Mass Spectrometry (IRMS) |

| Information Provided | Site-specific D/H ratio | Bulk (average) D/H ratio |

| Precision | Lower (relative precision ~1-5%) | Very High (precision < 1‰) |

| Primary Use | Determining intramolecular isotope distribution | Accurate bulk isotopic composition, provenance studies |

| Sample Amount | Milligrams to Grams | Micrograms |

| Standardization | Internal or external standards for concentration | Calibrated against international standards (VSMOW) |

| Key Advantage | Reveals non-uniformity within the molecule | Unmatched precision for average isotopic signature |

Implications for Research and Drug Development

A precise understanding of the natural deuterium abundance in isopropanol is not merely an academic exercise; it has direct practical consequences.

-

Baseline for Isotopic Labeling Studies: When using isopropanol as a solvent or reagent in the synthesis of a deuterated drug candidate, knowing its initial deuterium content is essential for accurately calculating the final isotopic enrichment of the product.[18][19][20]

-

Metabolic and Mechanistic Probes: In studies using deuterium-labeled tracers to investigate metabolic pathways, the natural abundance background must be known and subtracted to accurately quantify the fate of the labeled compound.[5]

-

Quality Control of Raw Materials: For pharmaceutical manufacturing, variations in the isotopic content of raw materials could, in rare cases, subtly affect reaction kinetics. Establishing an isotopic fingerprint of starting materials like isopropanol provides an additional layer of quality control.

-

Forensic and Provenance Analysis: The high precision of IRMS allows for the differentiation of isopropanol from different manufacturing batches or geographic origins based on their unique isotopic signatures, which can be valuable in forensic investigations.

-

Deuterium-Depleted Solvents: There is growing interest in the biological effects of deuterium-depleted water (DDW) and, by extension, deuterium-depleted solvents.[21] Establishing the natural baseline is the first step in producing and verifying the depletion of such materials.

Conclusion

The natural abundance of deuterium in isopropanol is a multifaceted parameter. While hovering around the global average of ~155 ppm, it is influenced by isotopic fractionation and is not uniformly distributed across the molecule's different hydrogen positions. A comprehensive characterization requires a dual-pronged analytical approach: Quantitative ²H NMR to resolve site-specific distributions and IRMS to determine the bulk isotopic signature with high precision. For scientists in drug discovery and development, this detailed isotopic knowledge is fundamental for the accurate design and interpretation of labeling studies, for ensuring the quality and consistency of reagents, and for advancing the sophisticated use of isotopes to create safer and more effective medicines.

References

- Scott, D., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

Timmins, G. S. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry. [Link]

-

Coplen, T. B. (1996). Letter to the Editor: New IUPAC guidelines for the reporting of stable hydrogen, carbon, and oxygen isotope-ratio data. Geochimica et Cosmochimica Acta. [Link]

-

Coplen, T. B. (1995). New IUPAC Guidelines for the Reporting of Stable Hydrogen, Carbon, and Oxygen Isotope-Ratio Data. National Technical Reports Library - NTIS. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Hypha Discovery. [Link]

-

Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources Research. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Al-Zoubi, R. M. (2021). Deuterium: Discovery and Applications in Organic Chemistry. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. [Link]

-

Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Process Insights. (2025). Solutions for Hydrogen Isotope & Helium Deuterium Analysis. Process Insights. [Link]

-

Wikipedia. (n.d.). Deuterium. Wikipedia. [Link]

-

University of Wisconsin-Madison Chemistry. (2021). Acquiring 2H NMR Spectra. [Link]

-

Facey, G. (2008). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

-

Boros, L. G., et al. (2021). Deuterium Depletion Inhibits Cell Proliferation, RNA and Nuclear Membrane Turnover to Enhance Survival in Pancreatic Cancer. PubMed Central. [Link]

-

Dhyani, A., et al. (2019). Deuterium Depleted Water: Non-Nuclear Applications in Medicines. International Journal of Engineering and Advanced Technology. [Link]

-

Filo. (2025). The natural abundances of the two stable isotopes of hydrogen.... Filo. [Link]

-

Wendlandt, A. E., et al. (2023). Isotopic Fractionation as a Mechanistic Probe in Light-Driven C–H Bond Exchange Reactions. Accounts of Chemical Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropanol. PubChem. [Link]

-

Kohen, A., & Jensen, J. H. (2010). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. Israel Journal of Chemistry. [Link]

Sources